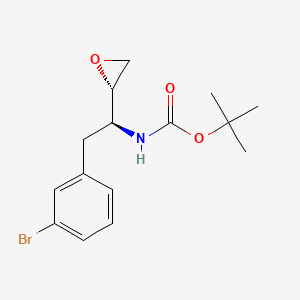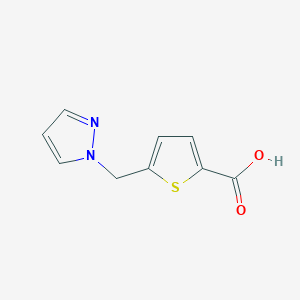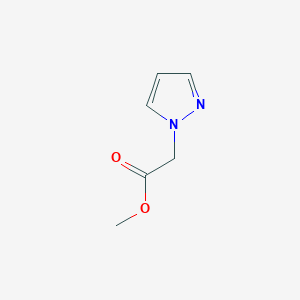
tert-Butyl ((S)-2-(3-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . Additionally, tert-butyl 3-bromopropionate may be used to synthesize various compounds .Chemical Reactions Analysis
The tert-butyl group in this compound has a unique reactivity pattern that is used in various chemical transformations . The carbamate group is also reactive and is used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tert-butyl carbamate has a melting point of 105-110°C , and tert-butyl 3-bromopropionate has a density of 1.253 g/mL at 25 °C .Scientific Research Applications
Synthesis and Potential Applications
Asymmetric Aldol Routes : Ghosh, Cárdenas, and Brindisi (2017) described the enantioselective syntheses of tert-butyl carbamates including variants similar to the specified compound. These syntheses are part of the development of novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
High-Yielding Preparation Method : Li et al. (2015) developed a convenient and efficient method for the preparation of tert-butyl carbamates. Their approach offers advantages in simplicity, cost efficiency, yield, and reliability for industrial applications (Li et al., 2015).
Epoxidation Synthesis : Qiu, Xia, and Sun (2019) reported on the efficient catalytic epoxidation reaction for the synthesis of an epoxyketone, which is a crucial intermediate in the synthesis of certain pharmaceutical compounds (Qiu, Xia, & Sun, 2019).
Chemical Properties and Reactions
Novel Reduction of Perfluoroalkyl Ketones : Sokeirik et al. (2006) investigated the reaction of a similar tert-butyl N-(2-bromophenyl)carbamate compound, leading to unexpected reduction products. This study provides insights into the reactivity and potential chemical applications of these compounds (Sokeirik et al., 2006).
Crystallographic Studies : Kant, Singh, and Agarwal (2015) carried out synthetic and crystallographic studies of tert-butyl carbamate derivatives, offering valuable information on their structural properties (Kant, Singh, & Agarwal, 2015).
Application in Polymer Science
- Chain Transfer Agents in Polymerization : Hotta, Kanazawa, and Aoshima (2020) demonstrated that tert-butyl esters, including carbamates, can function as chain transfer agents in the cationic copolymerization of vinyl ethers and oxiranes, indicating their potential in polymer science (Hotta, Kanazawa, & Aoshima, 2020).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWNVKAEOHGSDS-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)[C@H]2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592360 |
Source


|
| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(3-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
1217801-96-1 |
Source


|
| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)




![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)



